3,4,5,6-Tetrahydro-2-(alpha-ethoxybenzyl)-5-pyrimidinol
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Overview
Description
3,4,5,6-Tetrahydro-2-(alpha-ethoxybenzyl)-5-pyrimidinol is a chemical compound with a complex structure that includes a pyrimidine ring substituted with an ethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-2-(alpha-ethoxybenzyl)-5-pyrimidinol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of an ethoxybenzyl derivative with a pyrimidine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydro-2-(alpha-ethoxybenzyl)-5-pyrimidinol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Scientific Research Applications
3,4,5,6-Tetrahydro-2-(alpha-ethoxybenzyl)-5-pyrimidinol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydro-2-(alpha-ethoxybenzyl)-5-pyrimidinol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)-5,5-dimethylpyrimidine
- 3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-dimethylpyrimidine
Uniqueness
Compared to similar compounds, 3,4,5,6-Tetrahydro-2-(alpha-ethoxybenzyl)-5-pyrimidinol may exhibit unique chemical properties due to the specific arrangement of its functional groups
Properties
CAS No. |
33236-11-2 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-[ethoxy(phenyl)methyl]-1,4,5,6-tetrahydropyrimidin-5-ol |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12(10-6-4-3-5-7-10)13-14-8-11(16)9-15-13/h3-7,11-12,16H,2,8-9H2,1H3,(H,14,15) |
InChI Key |
YKAMYNVDXCQWSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C2=NCC(CN2)O |
Origin of Product |
United States |
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